2-Methyl-1,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one
Description
2-Methyl-1,6,14-triazapentacyclo[117002,607,12015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one is a complex organic compound characterized by its unique pentacyclic structure
Properties
IUPAC Name |
2-methyl-1,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-18-11-10-16(22)20(18)14-8-4-2-6-12(14)17-19-13-7-3-5-9-15(13)21(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYIQRAHZBFBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one typically involves multi-step organic reactions. The process begins with the formation of the core pentacyclic structure through cyclization reactions. Key intermediates are often synthesized using condensation reactions, followed by cyclization under controlled conditions to ensure the correct formation of the pentacyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques. The reaction conditions are carefully controlled to maintain the integrity of the pentacyclic structure and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered chemical properties.
Scientific Research Applications
2-Methyl-1,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying pentacyclic structures.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-7,14-dimethoxy-17-methyl-12,16,21-trioxapentacyclo[15.3.1.0~2,15~.0~4,13~.0~6,11~]henicosa-2(15),3,6,8,10,13-hexaen-5-one
- Icosapent ethyl
Uniqueness
2-Methyl-1,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-7,9,11,13,15,17,19-heptaen-5-one is unique due to its specific arrangement of nitrogen atoms within the pentacyclic structure. This distinct configuration imparts unique chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity further highlight its uniqueness in the field of organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
